

6-Methylpyrimidin-4-amine molecular structure and formula

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Compound of Interest

Compound Name: 6-Methylpyrimidin-4-amine

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An In-depth Technical Guide to 6-Methylpyrimidin-4-amine

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of **6-Methylpyrimidin-4-amine**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the compound's chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes a potential synthetic pathway.

Molecular Structure and Chemical Formula

6-Methylpyrimidin-4-amine, a substituted pyrimidine, is a heterocyclic organic compound. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. In this specific derivative, a methyl group is attached at position 6 and an amine group is attached at position 4.

The IUPAC name for this compound is **6-methylpyrimidin-4-amine**.^[1] It is also commonly known by synonyms such as 4-Amino-6-methylpyrimidine and 4-Pyrimidinamine, 6-methyl-.^[1] ^[2] The molecular formula is C5H7N3.^[1]

Key Identifiers:

- Molecular Formula: C5H7N3

- IUPAC Name: **6-methylpyrimidin-4-amine**[\[1\]](#)
- CAS Number: 3435-28-7[\[1\]](#)
- SMILES: CC1=CC(=NC=N1)N[\[1\]](#)
- InChIKey: LAERIBHKDNBVOO-UHFFFAOYSA-N[\[1\]](#)

Physicochemical and Spectroscopic Data

Quantitative data for **6-Methylpyrimidin-4-amine** and a closely related compound, 2-Amino-4-chloro-6-methylpyrimidine, are summarized in the table below for comparative purposes. The data for the related compound can be useful for estimating the properties of **6-Methylpyrimidin-4-amine**.

Property	Value	Compound	Reference
Molecular Weight	109.13 g/mol	6-Methylpyrimidin-4-amine	[1]
Melting Point	183-186 °C (lit.)	2-Amino-4-chloro-6-methylpyrimidine	[3]
Solubility	Soluble in acetic acid (50 mg/mL)	2-Amino-4-chloro-6-methylpyrimidine	[3]
Form	Solid	2-Amino-4-chloro-6-methylpyrimidine	[3]

Spectroscopic data for **6-Methylpyrimidin-4-amine**, including ¹³C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectra, are available in public databases such as PubChem.[\[1\]](#)

Experimental Protocols

This section details the methodologies for the synthesis and characterization of pyrimidine derivatives, which can be adapted for **6-Methylpyrimidin-4-amine**.

Synthesis Protocol

A common route to substituted aminopyrimidines involves the chemical modification of a more readily available precursor. Below is a two-step plausible synthesis beginning with the conversion of a hydroxypyrimidine to a chloropyrimidine, followed by a proposed subsequent reaction.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Precursor)

This protocol is based on the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.[\[4\]](#)

Materials:

- 2-amino-4-hydroxy-6-methylpyrimidine (Isocytosine)
- Phosphorus oxychloride (POCl₃), freshly distilled
- Ice
- 25% aqueous ammonia
- 50% ethanol

Procedure:

- A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[\[4\]](#)
- After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[\[4\]](#)
- The residue is cooled and mixed with ice, and the pH is adjusted to 8 with 25% aqueous ammonia.[\[4\]](#)
- The resulting suspension is filtered, and the precipitate is washed with water.[\[4\]](#)
- The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield 2-amino-4-chloro-6-methylpyrimidine.[\[4\]](#)

Step 2: Proposed Synthesis of **6-Methylpyrimidin-4-amine**

The synthesized chloropyrimidine can then be converted to the target amine. A common method for this transformation is catalytic hydrogenation (dehalogenation).

Proposed Procedure:

- Dissolve the 4-chloro-6-methylpyrimidine derivative in a suitable solvent such as ethanol or methanol.
- Add a palladium catalyst, for example, 10% Pd on carbon.
- Add a base, such as sodium acetate or triethylamine, to neutralize the HCl formed during the reaction.
- Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Filter the reaction mixture through celite to remove the catalyst and wash with the solvent.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **6-Methylpyrimidin-4-amine**.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-15 mg of the purified **6-Methylpyrimidin-4-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

- Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration values of the protons and the chemical shifts of the carbon atoms, which will confirm the molecular structure.

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile. For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.
- Data Acquisition: Introduce the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Use an appropriate ionization technique, such as electrospray ionization (ESI) in positive ion mode, which is effective for compounds with basic nitrogen atoms.
- Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of **6-Methylpyrimidin-4-amine**. Fragmentation patterns can provide further structural confirmation.

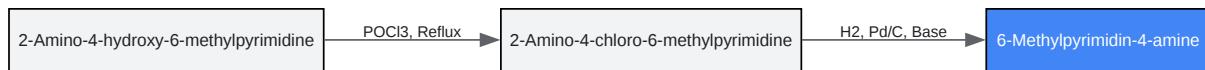
Visualizations

Molecular Structure

Caption: 2D structure of **6-Methylpyrimidin-4-amine**.

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for **6-Methylpyrimidin-4-amine**, starting from a hydroxypyrimidine precursor.



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